

5-Bromo-1-methyl-1H-indazol-3-amine IUPAC name and synonyms

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Compound of Interest

Compound Name: 3-Bromo-1-methyl-1H-indazol-5-amine

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Technical Guide: 5-Bromo-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-indazol-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, properties, and a detailed synthesis protocol.

Chemical Identity and Nomenclature

- IUPAC Name: 5-bromo-1-methylindazol-3-amine^[1]
- Synonyms: 3-Amino-5-bromo-1-methyl-1H-indazole, 5-Bromo-1-methyl-1H-indazol-3-ylamine
- CAS Number: 1000018-06-3^[1]
- Other Identifiers: DTXSID50649968, RefChem:532815^[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of 5-Bromo-1-methyl-1H-indazol-3-amine.

Property	Value	Source
Molecular Formula	C ₈ H ₈ BrN ₃	PubChem[1]
Molecular Weight	226.07 g/mol	PubChem[1][2]
Appearance	Solid	Sigma-Aldrich[2]
InChI Key	BKBSBRJIGMVBFM-UHFFFAOYSA-N	PubChem[1]
SMILES	CN1N=C(C2=CC(Br)=CC=C12)N	Sigma-Aldrich[2]

Synthesis Protocol

The synthesis of 5-Bromo-1-methyl-1H-indazol-3-amine is typically achieved in a two-step process. The first step involves the formation of the indazole ring system to yield 5-bromo-1H-indazol-3-amine, which is subsequently methylated.

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine

This procedure outlines the synthesis of the precursor compound from 5-bromo-2-fluorobenzonitrile.

Materials:

- 5-bromo-2-fluorobenzonitrile
- Hydrazine hydrate (80-99%)
- Ethanol

Procedure:

- To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol).[3]

- The reaction mixture is heated in a sealed tube at 343 K (70 °C) for 4 hours.[3] Alternatively, the mixture can be heated to 100°C for 5 minutes.
- The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.
- The resulting solid can be purified by recrystallization from ethanol to afford 5-bromo-1H-indazol-3-amine.

Step 2: N-Methylation of 5-bromo-1H-indazol-3-amine

This is a general method for the N-methylation of indazoles, which can be adapted for the synthesis of the title compound. This reaction may yield a mixture of N1 and N2 isomers, which will require purification.

Materials:

- 5-bromo-1H-indazol-3-amine
- Sodium hydride (NaH) or other suitable base
- Methyl iodide (CH₃I)
- Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

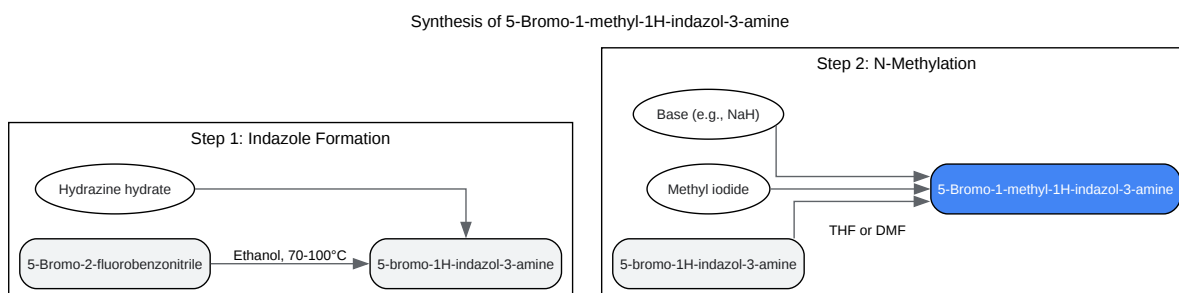
Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 5-bromo-1H-indazol-3-amine (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction mixture to stir at room temperature for 1 hour.
- Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
- Let the reaction warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by TLC.

- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH_4Cl) solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product should be purified by column chromatography on silica gel to separate the N1 and N2 isomers and afford 5-Bromo-1-methyl-1H-indazol-3-amine.

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 5-Bromo-1-methyl-1H-indazol-3-amine.



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Caption: Synthesis pathway for 5-Bromo-1-methyl-1H-indazol-3-amine.

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